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molecular formula C14H10BrN B182713 2-(4-Bromophenyl)-1H-indole CAS No. 6127-49-7

2-(4-Bromophenyl)-1H-indole

Cat. No. B182713
M. Wt: 272.14 g/mol
InChI Key: BWEPILBIWVZIPA-UHFFFAOYSA-N
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Patent
US05714496

Procedure details

Potassium tert-butoxide (1.23 g) was added to a solution of 2-(4-bromophenyl)indole (2.72 g) in dimethylformamide (40 ml). Iodomethane (1.25 ml) was added and the reaction mixture stirred at ambient temperature for 18 hours. The reaction mixture was added to water. This solid was collected by filtration and purified by vacuum chromatography on silica gel (Merck Art. 7736) using 5% ethyl acetate/hexane as eluent to give 2-(4-bromophenyl)-1-methylindole (1.625 g) as a solid, m.p. 114°-115° C.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]C(C)([O-])C.[K+].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[NH:15][C:16]3[C:21]([CH:22]=2)=[CH:20][CH:19]=[CH:18][CH:17]=3)=[CH:10][CH:9]=1.IC.O>CN(C)C=O>[Br:7][C:8]1[CH:9]=[CH:10][C:11]([C:14]2[N:15]([CH3:1])[C:16]3[C:21]([CH:22]=2)=[CH:20][CH:19]=[CH:18][CH:17]=3)=[CH:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
2.72 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1NC2=CC=CC=C2C1
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.25 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
This solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
purified by vacuum chromatography on silica gel (Merck Art. 7736)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1N(C2=CC=CC=C2C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.625 g
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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